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For Researchers, Scientists, and Drug Development Professionals

Introduction
The quest for high-temperature superconductors has identified hydrogen-rich materials under

extreme pressures as a fertile ground for discovery. Following the theoretical prediction and

subsequent experimental confirmation of near-room-temperature superconductivity in hydrides

of elements like sulfur, lanthanum, and yttrium, attention has increasingly turned to other

groups in the periodic table. Alkaline earth metals, particularly strontium, are promising

candidates for forming novel polyhydrides with unique crystal structures and potentially high

superconducting transition temperatures (Tc).

This technical guide provides an in-depth overview of the theoretical predictions concerning

novel strontium polyhydrides. It summarizes the current state of computational research,

detailing the predicted stable phases, their crystal structures, and electronic properties.

Furthermore, it outlines the methodologies for their theoretical prediction and proposes

experimental protocols for their synthesis and characterization.

Predicted Crystal Structures and Properties of
Strontium Polyhydrides
First-principles calculations, primarily using density functional theory (DFT), coupled with

crystal structure prediction algorithms like particle swarm optimization, have been instrumental
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in exploring the strontium-hydrogen (Sr-H) phase diagram under high pressure. These studies

predict the stability of several novel strontium polyhydrides with unusual stoichiometries, such

as SrH₄, SrH₆, SrH₁₀, and SrH₁₂.[1]

A remarkable feature of these predicted high-pressure phases is the diversity of their

hydrogenic motifs. As pressure increases, the hydrogen sublattice evolves from isolated

hydride ions (H⁻) and molecular H₂ units to more complex structures.[1] In SrH₆, for instance,

the structure transitions from containing monatomic hydrogen to bent H₃ units at around 200

GPa, which then form spiral chains at higher pressures.[1] A particularly interesting prediction is

the formation of a graphene-like puckered hexagonal honeycomb layer of hydrogen atoms in

SrH₁₀ at 300 GPa.[1]

While the potential for high-temperature superconductivity in strontium polyhydrides is a major

driver of this research, specific predicted Tc values for the binary compounds (SrHₓ) are not as

widely reported as for other alkaline earth hydrides like CaH₆. However, the diverse and

complex hydrogenic structures, combined with the high density of states at the Fermi level in

many of these predicted phases, suggest that they are strong candidates for superconductivity.

Recent theoretical work has also explored ternary strontium hydrides, which have shown

significant promise. For instance, in the La-Sr-H system, several stable and metastable

hydrides have been predicted at 200 GPa, with some exhibiting very high superconducting

transition temperatures.[2] LaSrH₂₁ is predicted to have a Tc of 211 K, attributed to its unique

H₁₂ ring structures.[2] Other predicted ternary compounds like LaSrH₁₂, LaSr₂H₁₈, and

LaSr₃H₂₄, which contain distorted H₂₄ cages, are also predicted to be high-temperature

superconductors.[2]

Data Presentation: Predicted Strontium
Polyhydrides
The following table summarizes the quantitative data from theoretical predictions for various

strontium polyhydrides.
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Stoichiometry
Pressure Range
(GPa)

Space Group

Predicted
Superconducting
Transition
Temperature (Tc)
(K)

Binary Hydrides

SrH₄
Stable up to at least

150 GPa

Not specified in

results
Not reported

SrH₆
Stable from 50 to at

least 250 GPa

Not specified in

results
Not reported

SrH₁₀
Stable from 50 to at

least 300 GPa

Not specified in

results
Not reported

Ternary Hydrides (La-

Sr-H System)

LaSrH₁₂
Dynamically stable

down to 30 GPa

Not specified in

results
160 K at 200 GPa[2]

LaSr₂H₁₈ Stable at 200 GPa C2/m 167 K at 200 GPa[2]

LaSr₃H₂₄ Stable at 200 GPa R-3m 169 K at 200 GPa[2]

LaSrH₂₁ Stable at 200 GPa
Not specified in

results
211 K at 200 GPa[2]

Experimental Protocols
The synthesis and characterization of the predicted strontium polyhydrides require specialized

high-pressure techniques. The following is a detailed hypothetical methodology for a key

experiment.

Experiment: High-Pressure Synthesis and In-Situ Structural Characterization of a Novel

Strontium Polyhydride

Objective: To synthesize a predicted strontium polyhydride (e.g., SrH₁₀) and determine its

crystal structure under high pressure.
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Methodology:

Sample Loading:

A symmetric diamond anvil cell (DAC) with beveled culet diamonds is used to generate

high pressures.

A small piece of high-purity strontium metal is loaded into the sample chamber of a pre-

indented gasket.

The DAC is then loaded into a glovebox with a controlled inert atmosphere (e.g., argon) to

prevent oxidation of the strontium.

Liquid hydrogen, serving as both a reactant and a pressure-transmitting medium, is loaded

into the sample chamber using a gas-loading system.

Pressure Application and Synthesis:

The pressure within the DAC is gradually increased at room temperature. The pressure is

calibrated using the ruby fluorescence method.

Once the target pressure for the synthesis of SrH₁₀ (e.g., 50 GPa) is reached, the sample

is heated to induce the reaction between strontium and hydrogen.

Pulsed laser heating is employed, with a laser beam focused on the sample through one

of the diamond anvils. The temperature is monitored using pyrometry.

In-Situ Characterization:

Synchrotron X-ray diffraction (XRD) is performed in-situ at the target pressure and after

heating to determine the crystal structure of the synthesized compound.

The DAC is mounted on a high-precision goniometer at a synchrotron beamline.

A monochromatic X-ray beam is focused on the sample, and the diffraction pattern is

collected on an area detector.
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The collected XRD patterns are analyzed to identify the Bragg peaks of the new strontium

polyhydride phase.

The crystal structure is solved and refined from the diffraction data to determine the space

group and atomic positions.

Decompression and Stability Analysis:

The pressure is gradually decreased to study the stability of the synthesized phase upon

decompression. XRD patterns are collected at various pressure points during this process.

Mandatory Visualization
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Caption: Workflow for the theoretical prediction of novel materials.
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This in-depth technical guide provides a comprehensive overview of the theoretical landscape

of novel strontium polyhydrides. While the field is still evolving, the predictions of unique crystal

structures and the potential for high-temperature superconductivity make this an exciting area

for future research. The combination of advanced computational methods and high-pressure

experimental techniques will be crucial in realizing these novel materials and exploring their

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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